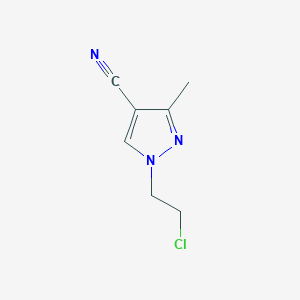

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a chloroethyl substituent at the 1-position, a methyl group at the 3-position, and a carbonitrile moiety at the 4-position. This compound is synthesized via refluxing 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile with formic acid, yielding a crystalline product with a melting point of 470–472 K . Its structural framework enables diverse reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-6-7(4-9)5-11(10-6)3-2-8/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAIQXYUQYURHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketonitriles

The most widely reported method involves the cyclocondensation of 2-chloroethylhydrazine with β-ketonitrile precursors. For example, 3-oxopentanedinitrile reacts with 2-chloroethylhydrazine hydrochloride under acidic conditions to yield the target compound. The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration.

Reaction Conditions:

- Solvent: Ethanol or methanol

- Catalyst: Concentrated hydrochloric acid (0.5–1.0 equiv)

- Temperature: Reflux (78–90°C)

- Time: 6–12 hours

- Yield: 60–75%

Key challenges include regioselectivity control, as competing pathways may form 1,3- or 1,5-disubstituted pyrazoles. Steric and electronic effects from the methyl and nitrile groups favor the 1,3,4-trisubstituted product.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A modified protocol involves heating a mixture of 2-chloroethylhydrazine, methylmalononitrile, and acetic acid in a sealed vessel under microwave conditions (150–200 W, 120°C). This method reduces reaction time to 20–30 minutes while improving yields to 80–85%.

Advantages:

- Rapid heating and uniform temperature distribution.

- Reduced side-product formation due to shorter exposure times.

- Scalability demonstrated in batch reactors.

Solid-Supported Catalytic Synthesis

Recent advances employ magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@Tannic acid) to facilitate solvent-free mechanochemical synthesis. In this approach, 2-chloroethylhydrazine, methyl cyanoacetate, and acetylacetone are ball-milled with the catalyst (5–10 wt%) at 25 Hz for 1 hour. The catalyst is magnetically recovered and reused for six cycles without significant activity loss.

Performance Metrics:

Post-Functionalization of Preformed Pyrazoles

An alternative route involves chloroethylation of 3-methyl-1H-pyrazole-4-carbonitrile. The pyrazole precursor is treated with 1-bromo-2-chloroethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours. This nucleophilic substitution achieves moderate yields (50–65%) but requires stringent anhydrous conditions to avoid hydrolysis.

Optimization Insights:

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Higher temperatures (>100°C) lead to decomposition of the nitrile group.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | 6–12 h | Simple setup, low cost | Regioselectivity challenges |

| Microwave | 80–85 | 20–30 min | Rapid, high efficiency | Specialized equipment required |

| Solid-supported | 88–92 | 60 min | Eco-friendly, reusable catalyst | Catalyst synthesis complexity |

| Post-functionalization | 50–65 | 8 h | Modular approach | Low yield, moisture sensitivity |

Mechanistic Considerations

The formation of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile hinges on balancing electronic and steric factors. Density functional theory (DFT) studies indicate that the nitrile group at C4 stabilizes the transition state during cyclization by withdrawing electron density, while the methyl group at C3 minimizes steric hindrance. Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by hydrazine.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

- Exothermicity: Microwave and reflux methods necessitate jacketed reactors for temperature control.

- Byproduct Management: Chloroethylation often generates ethylenediamine derivatives, requiring fractional distillation for removal.

- Regulatory Compliance: Handling chlorinated intermediates mandates adherence to EPA and REACH guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The carbonitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic substitution: The major products are substituted pyrazoles with different functional groups replacing the chloroethyl group.

Oxidation: The major products are oxidized derivatives of the original compound, such as carboxylic acids or ketones.

Reduction: The major products are reduced derivatives, such as amines or alcohols.

Scientific Research Applications

A. Medicinal Chemistry

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile has shown potential as a precursor in the development of various pharmaceuticals. Its derivatives are being explored for their activity against androgen receptor-dependent conditions, including prostate cancer. Research indicates that compounds derived from this structure can act as tissue-selective androgen receptor modulators (SARMs), which are crucial for treating hormone-related cancers .

B. Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it valuable in developing selective herbicides that target specific plant species while minimizing damage to crops .

C. Material Science

Research has also indicated that pyrazole derivatives can be used in materials science for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve performance characteristics in various applications .

A. Pharmacological Activities

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. The research highlighted how modifications to the pyrazole core, including the introduction of chloroethyl groups, can enhance bioactivity .

B. Synthesis of Novel Compounds

In another study, researchers synthesized novel thienopyridine derivatives using this compound as a key intermediate. These compounds showed promising antimicrobial activities, showcasing the versatility of this pyrazole derivative in creating new pharmaceutical agents .

Comparative Analysis of Applications

Biological Activity

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloroethyl group and a carbonitrile moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the chloroethyl group , which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Modification of proteins : Altering enzyme function and cellular processes.

- DNA interaction : Potentially causing mutations or cell death.

- Inhibition of key enzymes : Disrupting metabolic pathways essential for cell survival.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A study highlighted that modifications in the pyrazole structure enhance antimicrobial activity, suggesting that the presence of specific functional groups is crucial for effectiveness .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through:

- DNA damage : Resulting from the chloroethyl group's reactivity.

- Inhibition of cancer cell proliferation : By disrupting critical signaling pathways.

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth effectively, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole-4-carbonitrile derivatives exhibit significant biological and chemical diversity based on substituent patterns. Key analogs include:

Key Observations :

Key Observations :

- Green chemistry approaches (e.g., deep eutectic solvents in ) are underutilized for the parent compound but show promise for scalable synthesis of dihydropyrazole analogs .

- Low-temperature reactions (e.g., 0°C for 3a) minimize side reactions in acylated derivatives .

Antimicrobial and Antioxidant Properties

- Dihydropyrano[2,3-c]pyrazole derivatives (4a-j): Exhibit IC50 values of 25–100 µg/mL against DPPH radicals and MIC values of 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Potential

Physicochemical and Stability Profiles

Key Observations :

- The chloroethyl group increases hydrophobicity compared to methyl or amino-substituted analogs but may reduce metabolic stability .

- Azido derivatives (9) require careful handling due to thermal instability .

Q & A

[Basic] What synthetic routes are validated for 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how are yields optimized?

Answer: A validated route involves multi-step functionalization of pyrazole precursors. For example, triazenylpyrazole intermediates can react with azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C) in methylene chloride, monitored via TLC. Key steps include dry-load purification using Celite and flash chromatography (cyclohexane/ethyl acetate gradients). Yields (76–88%) depend on stoichiometry (7.5–10 equiv reagents), reaction time (16–72 h), and temperature control during warming phases .

[Basic] How is structural confirmation achieved for this compound post-synthesis?

Answer: Confirmatory techniques include:

- 1H/13C NMR : Pyrazole ring protons (δ = 7.5–8.5 ppm) and nitrile carbons (δ = 110–115 ppm) are diagnostic. Methyl groups appear as singlets (δ = 2.1–2.4 ppm) .

- IR spectroscopy : Strong nitrile stretches (~2230 cm⁻¹) and azide peaks (~2140 cm⁻¹) validate functional groups .

- HRMS : Exact mass matching (e.g., C12H10ClN6 requires 238.0961) confirms molecular integrity .

[Advanced] How do substituent electronic effects influence regioselectivity in pyrazole carbonitrile synthesis?

Answer: Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., nitriles) direct substitutions to less hindered positions. For example, 3-methyl groups may shield adjacent sites, favoring functionalization at the 4-position. Computational modeling (DFT) or Hammett parameters can predict trends, validated by NMR/X-ray crystallography .

[Advanced] How can conflicting spectral data from similar derivatives be resolved?

Answer: Contradictions (e.g., shifted NMR peaks) arise from solvent polarity, hydrogen bonding, or impurities. Cross-validate using:

- Deuterated solvent comparisons (e.g., DMSO-d6 vs. CDCl3) .

- 2D NMR (COSY, HSQC) to assign coupling patterns.

- Crystallography : Single-crystal X-ray structures (CCDC-971311) provide unambiguous assignments .

[Basic] What purification strategies are optimal for pyrazole carbonitriles?

Answer: Flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) effectively removes azide byproducts. Dry loading with Celite improves separation efficiency. For polar derivatives, recrystallization (ethanol/methanol) enhances purity .

[Advanced] What mechanistic insights explain yield variations in azide-alkyne cycloadditions with pyrazole precursors?

Answer: Yield discrepancies (e.g., 76% vs. 88%) stem from:

- Steric hindrance : Bulky substituents (e.g., benzyl vs. methyl) slow reaction kinetics.

- Catalyst efficiency : Trifluoroacetic acid accelerates protonation of intermediates, but excess acid may degrade products.

- Temperature : Prolonged heating (>50°C) risks decomposition, necessitating strict thermal control .

[Basic] Which analytical techniques are critical for assessing pyrazole carbonitrile stability?

Answer:

- TGA/DSC : Determine decomposition temperatures.

- HPLC-MS : Monitor hydrolytic degradation (e.g., nitrile → amide).

- Long-term storage studies : Assess stability at 4°C under inert atmospheres, referencing safety data on thermal sensitivity .

[Advanced] How can computational methods guide the design of pyrazole carbonitrile analogs?

Answer:

- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites).

- DFT calculations : Optimize geometries and assess frontier orbitals for reactivity.

- QSAR models : Correlate substituent effects (e.g., Cl, CH3) with physicochemical properties (logP, pKa) .

[Basic] What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methylene chloride).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Away from ignition sources (per NFPA guidelines) in sealed, labeled containers .

[Advanced] How are crystallization conditions optimized for structural studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.